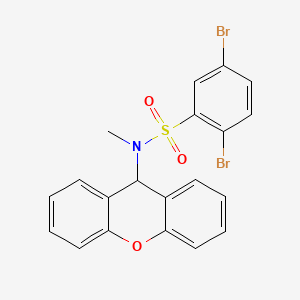
2,5-Dibromo-n-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-n-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, and is substituted with bromine atoms and a sulfonamide group. The presence of these functional groups imparts specific chemical reactivity and potential biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-n-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of a xanthene derivative followed by sulfonamide formation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The sulfonamide group can be introduced using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
2,5-Dibromo-n-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The aromatic rings can engage in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms, while oxidation and reduction reactions can modify the sulfonamide or xanthene core.
科学的研究の応用
2,5-Dibromo-n-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 2,5-Dibromo-n-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and sulfonamide group can form covalent bonds with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The xanthene core may also interact with DNA or proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,5-Dibromo-n-methyl-n-(9h-xanthen-9-yl)benzenesulfonamide: Unique due to its specific substitution pattern and functional groups.
Other Xanthene Derivatives: Compounds like fluorescein and eosin, which have different substituents but share the xanthene core.
Sulfonamide Compounds: Similar to other sulfonamides used in medicinal chemistry, but with distinct structural features.
Uniqueness
The uniqueness of this compound lies in its combination of bromine atoms, sulfonamide group, and xanthene core. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.
特性
CAS番号 |
6320-56-5 |
|---|---|
分子式 |
C20H15Br2NO3S |
分子量 |
509.2 g/mol |
IUPAC名 |
2,5-dibromo-N-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H15Br2NO3S/c1-23(27(24,25)19-12-13(21)10-11-16(19)22)20-14-6-2-4-8-17(14)26-18-9-5-3-7-15(18)20/h2-12,20H,1H3 |
InChIキー |
VXLCYMUSZNTREV-UHFFFAOYSA-N |
正規SMILES |
CN(C1C2=CC=CC=C2OC3=CC=CC=C13)S(=O)(=O)C4=C(C=CC(=C4)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)
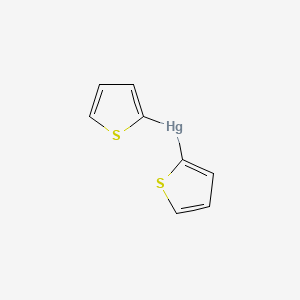
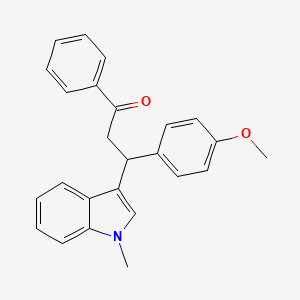
![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)

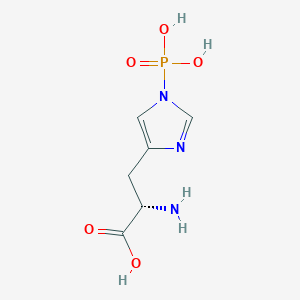
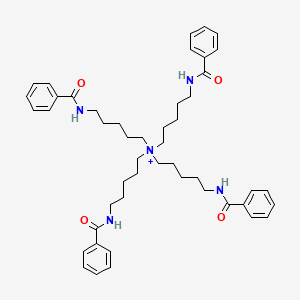
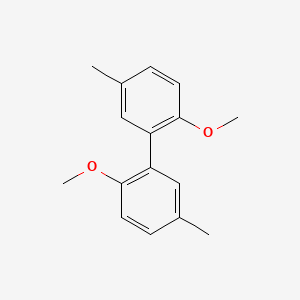
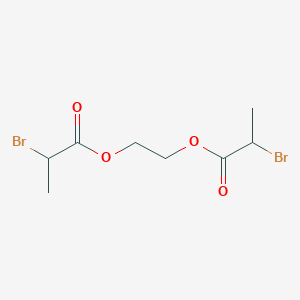
![2-Phenylbenzo[f][1,3]benzothiazole](/img/structure/B14728264.png)
![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)
![[(2-Oxo-1,2-diphenylethylidene)amino] benzoate](/img/structure/B14728275.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)
